1,2,3-Trifluoro-5-(trichloromethoxy)benzene
Overview
Description
1,2,3-Trifluoro-5-(trichloromethoxy)benzene: is a chemical compound with the molecular formula C7H2Cl3F3O . It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a trichloromethoxy group. This compound is known for its unique chemical properties and is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-(trichloromethoxy)benzene can be synthesized through a multi-step process involving the introduction of trifluoromethoxy and trichloromethoxy groups onto a benzene ring. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorination to introduce the trichloromethoxy group. The reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trifluoro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trichloromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Scientific Research Applications
Chemistry: 1,2,3-Trifluoro-5-(trichloromethoxy)benzene is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals, particularly in the development of drugs that target specific biological pathways. Its unique chemical properties can enhance the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-5-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trichloromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
(Trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but lacks the trichloromethoxy group.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups instead of a combination of trifluoromethoxy and trichloromethoxy groups.
Uniqueness: 1,2,3-Trifluoro-5-(trichloromethoxy)benzene is unique due to the presence of both trifluoromethoxy and trichloromethoxy groups on the benzene ring. This combination of substituents imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,2,3-trifluoro-5-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-7(9,10)14-3-1-4(11)6(13)5(12)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLFPPQRYTXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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